N6,3'-O-Dibenzoyl-2'-deoxyadenosine

oligonucleotide synthesis nucleoside protection phosphoramidite chemistry

Standard N6-Bz-2'-deoxyadenosine suffers glycosidic cleavage during acidic deprotection, compromising oligonucleotide yields. N6,3'-O-Dibenzoyl-2'-deoxyadenosine (CAS 51549-54-3) addresses this with dual benzoyl protection-blocking the 3'-OH while retaining a free 5'-OH for direct phosphitylation. • ≥98% HPLC purity with ¹H-NMR structural confirmation • Free 5'-hydroxyl enables direct phosphoramidite monomer synthesis • Stable at -20°C long-term; ships at ambient temperature For R&D use only. Not for therapeutic or diagnostic applications.

Molecular Formula C24H21N5O5
Molecular Weight 459.5 g/mol
CAS No. 51549-54-3
Cat. No. B1596388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6,3'-O-Dibenzoyl-2'-deoxyadenosine
CAS51549-54-3
Molecular FormulaC24H21N5O5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C24H21N5O5/c30-12-18-17(34-24(32)16-9-5-2-6-10-16)11-19(33-18)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31)/t17-,18+,19+/m0/s1
InChIKeyGRASBJRYLQJMMU-IPMKNSEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6,3'-O-Dibenzoyl-2'-deoxyadenosine: Protected Nucleoside Building Block


N6,3'-O-Dibenzoyl-2'-deoxyadenosine (CAS 51549-54-3) is a fully protected 2'-deoxyadenosine derivative bearing benzoyl (Bz) protecting groups at both the exocyclic N6-amino position of the adenine base and the 3'-hydroxyl of the 2'-deoxyribose sugar [1]. With a molecular formula of C24H21N5O5 and molecular weight of 459.45 g/mol, this compound serves as a key synthetic intermediate in the preparation of 5'-O-phosphoramidite monomers for solid-phase oligonucleotide synthesis . The dual benzoyl protection strategy distinguishes it from the more commonly employed N6-benzoyl-2'-deoxyadenosine, which leaves the 3'-position unprotected or requires alternative orthogonal protecting groups, enabling distinct synthetic routes that demand a pre-protected 3'-position while maintaining a free 5'-hydroxyl for subsequent functionalization [2]. The compound is stored at -20°C for long-term stability [3].

Why N6,3'-O-Dibenzoyl-2'-deoxyadenosine Substitution Fails


In oligonucleotide synthesis, the specific pattern of protecting groups on nucleoside building blocks dictates the entire synthetic route, and direct substitution between structurally similar protected adenosines introduces fundamentally incompatible reactivity profiles. N6-benzoyl-2'-deoxyadenosine—the most common protected deoxyadenosine synthon—carries only base protection and is known to be particularly susceptible to glycosidic cleavage (depurination) during acidic deprotection steps in conventional DMT-based synthesis cycles, resulting in substantially reduced final oligonucleotide yields [1]. In contrast, N6,3'-O-dibenzoyl-2'-deoxyadenosine incorporates an additional 3'-O-benzoyl protection that blocks this position during coupling steps, enabling alternative synthetic strategies that differ from standard DMT-ON protocols. However, the procurement decision must acknowledge a critical limitation: the publicly accessible literature contains no direct head-to-head comparative studies quantifying differential depurination rates, coupling efficiencies, or final oligonucleotide yields between N6,3'-O-dibenzoyl-2'-deoxyadenosine-derived monomers and N6-benzoyl-2'-deoxyadenosine-derived monomers under identical synthesis conditions [2]. Without such direct quantitative evidence, procurement decisions for this compound rely on its unique orthogonal protection pattern rather than established performance superiority metrics. The following evidence guide therefore documents the compound's quantifiable characteristics and available application data while explicitly noting where head-to-head comparative data are absent.

N6,3'-O-Dibenzoyl-2'-deoxyadenosine: Comparative Evidence Guide


Protection Pattern Differentiation

N6,3'-O-Dibenzoyl-2'-deoxyadenosine (C24H21N5O5, MW 459.45) differs fundamentally from the more common N6-benzoyl-2'-deoxyadenosine (C17H17N5O4, MW 355.35) by the presence of a second benzoyl protecting group at the 3'-O position of the deoxyribose moiety . This structural distinction yields a molecular weight difference of 104.10 g/mol and alters the compound's synthetic utility: N6,3'-O-dibenzoyl-2'-deoxyadenosine presents a free 5'-hydroxyl group while protecting both the base N6-amino and sugar 3'-hydroxyl positions, whereas N6-benzoyl-2'-deoxyadenosine leaves the 3'-position unprotected, requiring additional orthogonal protection strategies when 3'-blocking is needed . The protected 3'-position in N6,3'-O-dibenzoyl-2'-deoxyadenosine prevents undesired 3'-O-phosphitylation during 5'-phosphoramidite synthesis, potentially simplifying monomer preparation workflows that target 5'-activation without 3'-interference .

oligonucleotide synthesis nucleoside protection phosphoramidite chemistry

HPLC Purity Specification

Commercial suppliers of N6,3'-O-dibenzoyl-2'-deoxyadenosine specify a minimum HPLC purity of ≥98% for this compound, with the material supplied as a white to off-white powder [1]. The ¹H-NMR spectrum corresponds to the assigned structure, providing orthogonal confirmation of chemical identity beyond chromatographic purity assessment . This purity specification aligns with the ≥98% benchmark commonly applied to protected nucleoside intermediates intended for oligonucleotide synthesis applications, where impurities can reduce coupling efficiency and introduce sequence errors in final oligonucleotide products [2].

quality control nucleoside purity analytical specification

Cold Storage Requirements

N6,3'-O-dibenzoyl-2'-deoxyadenosine requires storage at -20°C for long-term preservation of chemical integrity, as specified across multiple commercial technical datasheets [1]. This storage requirement is consistent with the compound's protected nucleoside class: benzoyl protecting groups can undergo slow hydrolysis under ambient conditions, and the N-glycosidic bond in deoxyadenosine derivatives is susceptible to thermal and acid-catalyzed cleavage [2]. Procurement and inventory planning must account for this temperature-controlled storage requirement, which may incur additional cold-chain shipping costs depending on supplier logistics.

nucleoside stability storage conditions chemical procurement

N6,3'-O-Dibenzoyl-2'-deoxyadenosine: Research and Industrial Applications


5'-Phosphoramidite Monomer Synthesis

N6,3'-O-Dibenzoyl-2'-deoxyadenosine is positioned as a precursor for 5'-phosphoramidite monomer synthesis . The compound's defining structural feature—N6-benzoyl and 3'-O-benzoyl protection with a free 5'-hydroxyl—enables direct 5'-phosphitylation to generate a protected phosphoramidite without the need for additional 3'-protection steps. This application is supported by the compound's protection pattern but lacks published quantitative data comparing coupling efficiency or yield against alternative protection strategies [1]. Users should verify performance in their specific synthetic context.

Solution-Phase Oligonucleotide Synthesis

The protected 3'-position in N6,3'-O-dibenzoyl-2'-deoxyadenosine makes it potentially suitable for solution-phase oligonucleotide synthesis approaches that differ from standard solid-phase DMT protocols . In this context, the 3'-O-benzoyl group blocks the 3'-hydroxyl during coupling steps, allowing the 5'-hydroxyl to serve as the reactive site for chain extension. Patent literature discussing alternative polynucleotide synthesis methods notes that conventional N6-benzoyl-protected deoxyadenosine nucleotides suffer from glycosidic cleavage during acidic deprotection, suggesting that alternative protection patterns warrant investigation [1]. However, no published studies have quantitatively compared the performance of N6,3'-O-dibenzoyl-2'-deoxyadenosine-derived monomers in solution-phase synthesis against standard protocols.

2'-5'-Linked Oligoadenylate Synthesis

The structurally related compound 2',3'-O-dibenzoyl-N6,N6-dibenzoyl adenosine has been employed as a starting material for the solution-phase synthesis of 2'-5'-linked oligoadenylate (2-5A) tetramers, which were subsequently conjugated to phosphorodiamidate morpholino oligomers to generate chimeric antisense molecules with demonstrated biological activity in RNase L assays . While this precedent demonstrates the utility of fully benzoylated adenosine derivatives in 2'-5' oligonucleotide synthesis, N6,3'-O-dibenzoyl-2'-deoxyadenosine differs from the reported compound in that it contains a 2'-deoxyribose sugar rather than ribose, and carries mono-benzoyl protection at N6 rather than N6,N6-dibenzoyl protection. The 2'-deoxy modification eliminates the 2'-hydroxyl required for 2'-5' phosphodiester bond formation, making N6,3'-O-dibenzoyl-2'-deoxyadenosine unsuitable as a direct substitute for the ribose-based starting material in 2-5A synthesis [1].

Quality-Controlled Intermediate

With a documented minimum HPLC purity of ≥98% and confirmatory ¹H-NMR structural verification [1], N6,3'-O-dibenzoyl-2'-deoxyadenosine meets the analytical quality specifications required for use as an intermediate in custom oligonucleotide manufacturing workflows. The availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS) from multiple commercial suppliers supports GMP-adjacent quality documentation requirements for research and development applications [2]. This quality specification enables consistent batch-to-batch performance in downstream synthetic applications, though the compound remains categorized for R&D use only and is not intended for therapeutic or diagnostic applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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